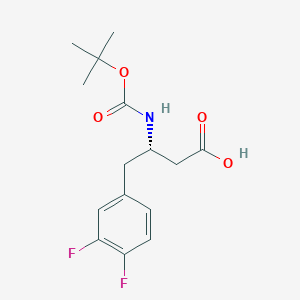

Boc-(S)-3-氨基-4-(3,4-二氟苯基)-丁酸

描述

“Boc-(S)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid” is a complex organic compound. The “Boc” part suggests the presence of a tert-butoxycarbonyl protective group, which is often used in organic synthesis to protect amines. The “(S)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid” part suggests the presence of an amino acid with a difluorophenyl side chain .

Molecular Structure Analysis

The molecular structure would likely feature a central carbon chain (from the butyric acid), a difluorophenyl group attached to one of the carbons, and an amine group (protected by the Boc group) attached to another carbon .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, under acidic conditions, the Boc group could be removed, freeing the amine group .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. For example, the presence of the difluorophenyl group could potentially increase the compound’s hydrophobicity .科学研究应用

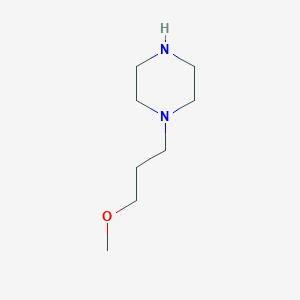

Synthesis of Fluorinated Biaryl Derivatives

Boc-(S)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid: can be used as a reactant in the Suzuki cross-coupling reaction to synthesize fluorinated biaryl derivatives . These derivatives are crucial in the development of pharmaceuticals and agrochemicals due to their enhanced metabolic stability and bioavailability.

Preparation of Flurodiarylmethanols

This compound is instrumental in the preparation of flurodiarylmethanols through a reaction with aryl aldehydes using a nickel catalyst . Flurodiarylmethanols are valuable intermediates for the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs).

Development of Conjugated Fluorodiazaborinines

The compound can be used to create conjugated fluorodiazaborinines by reacting with diamines via an intermolecular dehydration reaction . These structures are studied for their potential use in the detection of explosives due to their sensitivity to nitroaromatic compounds.

Suzuki Cross-Coupling Reactions

It serves as a reactant in Suzuki cross-coupling reactions with aryl and heteroaryl halides . This reaction is a cornerstone in modern synthetic chemistry, allowing for the creation of complex organic molecules.

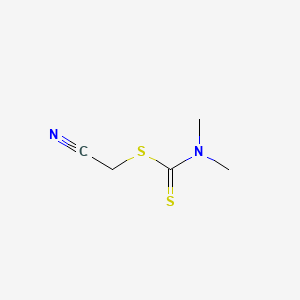

Liebeskind-Srogl Cross-Coupling Reactions

The compound is involved in Oxo directing Liebeskind-Srogl cross-coupling reactions with gem-dihaloolefin-type α-oxo ketene dithioacetals . This method is used to construct carbon-carbon bonds in organic synthesis.

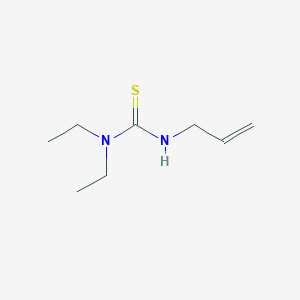

Substitution Reactions

It is used in substitution reactions with enyne acetates and carbonates . These reactions are important for the formation of various organic compounds, including those with potential medicinal properties.

属性

IUPAC Name |

(3S)-4-(3,4-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-10(8-13(19)20)6-9-4-5-11(16)12(17)7-9/h4-5,7,10H,6,8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGBRONJONQTTA-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001139799 | |

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3,4-difluorobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001139799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-(S)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid | |

CAS RN |

270063-54-2 | |

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3,4-difluorobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=270063-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3,4-difluorobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001139799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methyl-9-(2-oxopropoxy)-2,3-dihydrocyclopenta[C]chromen-4(1H)-one](/img/structure/B1332779.png)

![[2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine](/img/structure/B1332785.png)